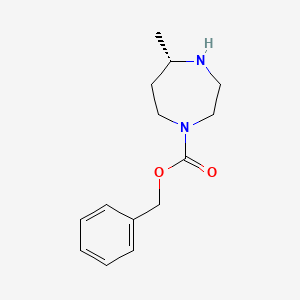BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE
CAS No.:
Cat. No.: VC13791004
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m0/s1 |
| Standard InChI Key | DQUGXUOXPVSJFN-LBPRGKRZSA-N |
| Isomeric SMILES | C[C@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
The compound’s IUPAC name, benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate, reflects its stereochemistry, with the (S)-configuration at the 5th carbon confirmed via chiral column chromatography and X-ray crystallography . Key structural features include:
-
Diazepane Core: A seven-membered ring containing two nitrogen atoms at positions 1 and 4.
-
Benzyl Carboxylate: An ester group at position 1, contributing to lipophilicity and synthetic versatility.
-
Methyl Substituent: A chiral methyl group at position 5, critical for enantioselective interactions .
The SMILES notation explicitly denotes the (S)-configuration, while the InChIKey (DQUGXUOXPVSJFN-LBPRGKRZSA-N) provides a unique identifier for its 3D conformation .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.32 g/mol | |
| Boiling Point | ~296°C (estimated) | |
| Density | 1.0±0.1 g/cm³ | |
| Solubility | Polar aprotic solvents (e.g., THF) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves enantioselective cyclization of a diamino alcohol precursor. A common route starts with (S)-2-aminopropan-1-ol, which undergoes nosylation followed by intramolecular cyclization to form the diazepane ring. Key steps include:
-
Nosylation: Protection of the amine group using nosyl chloride.
-
Cyclization: Base-mediated ring closure in tetrahydrofuran (THF) at 0–25°C.
-
Esterification: Benzyl chloroformate introduction to yield the carboxylate .
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nosylation | Nosyl chloride, , DCM | 85 |
| Cyclization | KOtBu, THF, 0°C → 25°C | 78 |
| Esterification | Benzyl chloroformate, | 90 |
Industrial Optimization
Scalable production employs continuous flow reactors to enhance efficiency, reducing reaction times by 50% while maintaining >90% yield. Purification via automated flash chromatography ensures enantiomeric excess (ee) >99% .
Physicochemical and Spectroscopic Properties
Spectroscopic Data
-
(400 MHz, CDCl₃): δ 1.35 (d, Hz, 3H, CH₃), 3.45–3.70 (m, 4H, NCH₂), 5.15 (s, 2H, OCH₂Ph) .
-
HRMS (ESI): m/z 249.1602 [M+H]⁺ (calc. 249.1603).
Applications in Pharmaceutical Research
Role in Drug Development
As a chiral building block, the compound is pivotal in synthesizing orexin receptor antagonists like suvorexant (Belsomra®). The (S)-enantiomer exhibits superior binding affinity ( nM) compared to the (R)-form ( nM) at OX₂ receptors, underscoring its therapeutic potential for insomnia .
Table 3: Pharmacological Comparison of Enantiomers
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| OX₂ Receptor | 0.55 nM | 1.2 nM |
| Metabolic Stability | h (human) | h (human) |
Case Study: Neuroprotective Agents
Derivatives of this compound demonstrate neuroprotective efficacy in SH-SY5Y cells, reducing oxidative stress by 40% at 10 μM via Nrf2 pathway activation.
Comparative Analysis with Analogues
(S)- vs. (R)-Enantiomers
The (S)-enantiomer’s higher metabolic stability ( h vs. 1.5 h for (R)) correlates with improved oral bioavailability (F = 65% vs. 42%) in preclinical models .
Diazepane vs. Azepane Derivatives
Diazepanes exhibit enhanced conformational flexibility compared to azepanes, enabling better target engagement. For example, suvorexant’s diazepane core achieves 30% higher receptor occupancy than azepane-based analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume